![molecular formula C18H16N2O3S2 B3004892 3-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide CAS No. 1384816-06-1](/img/structure/B3004892.png)

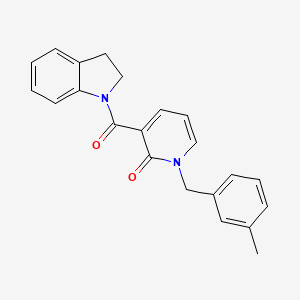

3-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

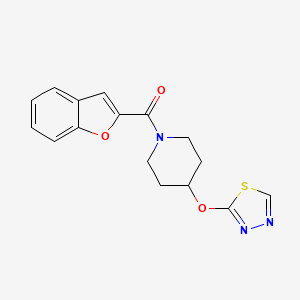

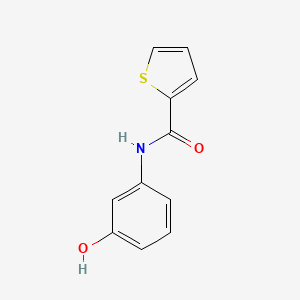

The synthesis of compounds related to 3-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide involves various strategies. One approach includes a radical relay strategy for generating 3-(methylsulfonyl)benzo[b]thiophenes, which is a key structural motif in the target compound. This method utilizes methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite in the presence of a photocatalyst under visible light irradiation, where a methyl radical is a key intermediate . Another relevant synthesis involves the preparation of a macrocyclic aromatic ether sulfone bearing two carboxylic groups, which is a different but related sulfonyl-containing compound . Additionally, the synthesis of 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide, a compound with a sulfonyl moiety, employed a diastereoselective alkylation as a key step .

Molecular Structure Analysis

The molecular structure of related compounds includes various functional groups and moieties. For instance, the presence of a sulfonyl group is a common feature in these molecules. The macrocyclic aromatic ether sulfone contains a ring-shaped molecule with carboxylic groups, which was confirmed using MALDI-TOF, NMR, and IR spectroscopy . The structure of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide was characterized by FT-IR and 1H NMR, indicating the presence of a pyrazolyl sulfonamide moiety .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse. The radical relay strategy mentioned earlier involves a photoinduced sulfonylation . The synthesis of the macrocyclic aromatic ether sulfone involves a cyclocondensation reaction . The synthesis of the fluorinated 3-benzyl-5-indolecarboxamide derivative involves an enantioselective synthesis with a diastereoselective alkylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds vary. The acid-base properties, solubility, and chemical stability of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates have been studied, and complexes with Cu(II), Co(II), and Ni(II) were prepared . The use of 1,1'-[ethenylidenebis(sulfonyl)]bis-benzene as a pre-chromatographic derivatization reagent for HPLC analysis of thiol drugs indicates its reactivity with thiols under mild conditions .

Applications De Recherche Scientifique

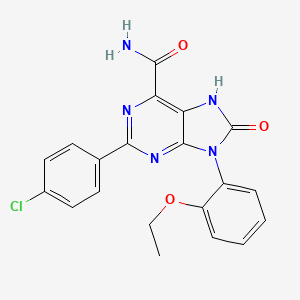

Synthesis and Electrophysiological Activity

Researchers have explored the synthesis and cardiac electrophysiological activity of compounds related to "3-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide." For instance, Morgan et al. (1990) detailed the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, demonstrating their potency in vitro similar to that of known selective class III agents, suggesting potential applications in the development of new electrophysiological agents (Morgan et al., 1990).

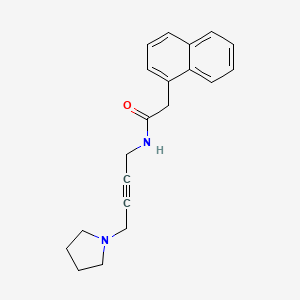

Photoredox-Catalyzed Cascade Annulation

The application of photoredox-catalyzed cascade annulation techniques for the synthesis of benzothiophenes and benzoselenophenes has been reported by Yan et al. (2018). This methodology enables the creation of structurally diverse compounds under mild conditions, showcasing the versatility of benzothiophene derivatives in synthetic chemistry (Yan et al., 2018).

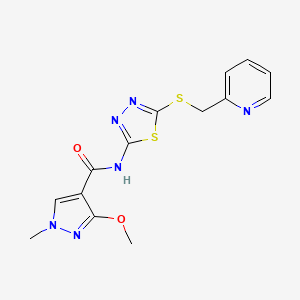

Novel Substituted 1,5-Benzothiazepines

The synthesis of novel substituted 1,5-benzothiazepines incorporating the sulfonyl group has been achieved, as described by Chhakra et al. (2019). These compounds, synthesized through reactions involving sulfonyl chloride and 2-aminobenzenethiol, highlight the potential of sulfonylamino-benzothiophene derivatives in the creation of new therapeutic agents (Chhakra et al., 2019).

Biodegradation Studies

The biodegradation of benzothiophene sulfones by specific bacterial strains has been investigated, providing insights into the environmental fate and potential bioremediation applications of these compounds. Bressler et al. (1999) isolated a filamentous bacterium capable of degrading benzothiophene sulfones, offering a biological approach to managing pollution associated with these substances (Bressler et al., 1999).

Propriétés

IUPAC Name |

3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S2/c1-12-6-8-13(9-7-12)10-11-25(22,23)20-16-14-4-2-3-5-15(14)24-17(16)18(19)21/h2-11,20H,1H3,(H2,19,21)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDCVCTXHVXLDG-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(SC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(SC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-methoxy-N-[(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B3004810.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3004815.png)

![2-Benzylsulfanyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3004820.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(diethylamino)benzamide](/img/structure/B3004823.png)